BENGHE Foundational & Exploratory

Check Availability & Pricing

2-Methyl-1,2,6-thiadiazinane 1,1-dioxide: A
Technical Literature Review

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

2-Methyl-1,2,6-thiadiazinane 1,1-
Compound Name: o
dioxide

Cat. No.: B162290

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive literature review on the synthesis, properties,
and potential biological activities of the saturated heterocyclic scaffold, 1,2,6-thiadiazinane 1,1-
dioxide, with a focus on the N-methylated derivative, 2-Methyl-1,2,6-thiadiazinane 1,1-
dioxide. It is important to note that while the core scaffold has been a subject of research,
literature specifically detailing the synthesis and biological evaluation of 2-Methyl-1,2,6-
thiadiazinane 1,1-dioxide is limited. Therefore, this review draws upon data from closely
related analogues to provide a thorough understanding of this class of compounds.

Chemical and Physical Properties

The chemical structure and basic properties of 2-Methyl-1,2,6-thiadiazinane 1,1-dioxide are
presented below.

Property Value

Molecular Formula C4H10N202S
Molecular Weight 150.20 g/mol

CAS Number 137830-77-4
Canonical SMILES CN1CS(=0)(=0)CCN1
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Synthesis of the 1,2,6-Thiadiazinane 1,1-dioxide
Core

The synthesis of the 1,2,6-thiadiazine 1,1-dioxide scaffold is most commonly achieved through
a one-pot, three-component condensation reaction. This acid-mediated approach involves the
reaction of a 3-dicarbonyl compound, an aldehyde, and sulfamide.[1][2] This method, often
referred to as a Biginelli-like multicomponent condensation, provides a versatile route to a
variety of substituted 1,2,6-thiadiazine 1,1-dioxides.[1]

Another established method for the formation of the 2H-1,2,6-thiadiazine 1,1-dioxide ring is the
intermolecular cyclization of sulfamide with a 1,3-diketone.[3]

N-Alkylation

The introduction of a methyl group at the N-2 position to yield 2-Methyl-1,2,6-thiadiazinane
1,1-dioxide can be achieved through selective N-alkylation of the parent heterocycle. While a
specific protocol for the title compound is not detailed in the reviewed literature, the N-
methylation of a related 2H-1,2,6-thiadiazine 1,1-dioxide derivative has been described. This
involved dissolving the parent compound in acetone, adding potassium carbonate as a base,
followed by the addition of methyl iodide and refluxing the mixture.[4] A similar strategy could
likely be employed for the methylation of the saturated 1,2,6-thiadiazinane 1,1-dioxide core.
The alkylation of 2H-1,2,3-benzothiadiazine 1,1-dioxide has also been shown to occur at the
N(2) position.[5]
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Caption: General synthetic workflow for the 1,2,6-thiadiazine 1,1-dioxide scaffold and

subsequent N-methylation.

Biological Activities of 1,2,6-Thiadiazine 1,1-Dioxide
Derivatives

While no specific biological data for 2-Methyl-1,2,6-thiadiazinane 1,1-dioxide has been
reported, various derivatives of the 1,2,6-thiadiazine 1,1-dioxide scaffold have been
synthesized and evaluated for a range of biological activities.
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Derivative Class Biological Activity Reference
Substituted 2H-1,2,6- Trypanocidal activity against 6]
Thiadiazine 1,1-dioxides Trypanosoma cruzi

Hsp70 chaperone agonists
Dihydropyrimidinone Analogs with efficacy in a cell-based [1][2]
model of Huntington's disease

o Anti-cancer properties against
4H-1,2,6-Thiadiazin-4-ones ) ) ) [7]
various solid tumor cell lines

Cannabinoid agonists and

o antagonists, modest
General 1,2,6-Thiadiazine 1,1-

o antimicrobial activity, smooth [1]
dioxides

muscle relaxation, and

sedative effects

Experimental Protocols for Biological Assays

Detailed experimental protocols for the biological evaluation of these derivatives are described
in the cited literature. For instance, the trypanocidal activity was assessed in vitro against
epimastigote forms of T. cruzi.[6] The evaluation of Hsp70 chaperone agonism in the context of
Huntington's disease involved cell-based assays to measure the reduction of mutant huntingtin
protein aggregation.[1][2] The anti-cancer properties of 4H-1,2,6-thiadiazin-4-one derivatives
were determined using a panel of cancer cell lines, with cytotoxicity assessed via standard cell
viability assays.[7]
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Caption: A generalized workflow for the discovery and development of bioactive 1,2,6-
thiadiazine 1,1-dioxide derivatives.

Signaling Pathways and Mechanism of Action

The precise signaling pathways and mechanisms of action for most 1,2,6-thiadiazine 1,1-
dioxide derivatives are not yet fully elucidated. However, for the derivatives showing efficacy in
a Huntington's disease model, the proposed mechanism involves the activation of the Hsp70
molecular chaperone system.[1][2] Hsp70 is a key component of the cellular machinery
responsible for protein folding and degradation, and its upregulation can help to mitigate the
toxic effects of protein aggregation, which is a hallmark of Huntington's disease.
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Caption: Proposed mechanism of action for Hsp70 agonist 1,2,6-thiadiazine 1,1-dioxide
derivatives in Huntington's disease.

Conclusion

The 1,2,6-thiadiazinane 1,1-dioxide scaffold represents a versatile heterocyclic core with
demonstrated potential for the development of novel therapeutic agents. While the specific
derivative, 2-Methyl-1,2,6-thiadiazinane 1,1-dioxide, remains largely uncharacterized in the
scientific literature, the synthetic accessibility of the core ring system and the diverse biological
activities of its analogues suggest that this is a promising area for future research. Further
investigation into the synthesis and biological evaluation of specifically substituted derivatives,
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including the 2-methyl analogue, is warranted to fully explore the therapeutic potential of this
compound class.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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